N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine

Description

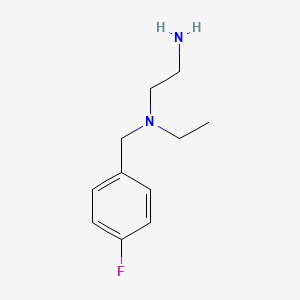

N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine (CAS: 61694-94-8) is a substituted ethylenediamine derivative with the molecular formula C₁₁H₁₇FN₂ and a molecular weight of 196.26 g/mol . Structurally, it features:

- An ethane-1,2-diamine backbone.

- An ethyl group and a 4-fluorobenzyl group attached to the same nitrogen atom (N1).

- A primary amine group at the N2 position.

This compound is part of a broader class of N,N-disubstituted ethane-1,2-diamines, which are studied for their diverse applications in coordination chemistry, corrosion inhibition, and medicinal chemistry. Its synthesis typically involves alkylation or reductive amination of ethylenediamine precursors .

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNCKYJSIMKXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511757 | |

| Record name | N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-94-8 | |

| Record name | N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The primary amine group of N-ethylethane-1,2-diamine condenses with 4-fluorobenzaldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine reduction over competing side reactions. Typical conditions include:

- Solvent : Methanol or tetrahydrofuran (THF)

- Temperature : 60–70°C

- Reaction Time : 12–16 hours

Post-reduction, the crude product is purified via preparative HPLC or silica gel chromatography, yielding ~19–35%.

Advantages and Limitations

This method avoids harsh alkylating agents and enables modular substitution of the benzyl group. However, the need for stoichiometric reducing agents and intermediate purification limits scalability.

Palladium-Catalyzed Coupling for Direct Alkylation

Palladium-mediated cross-coupling offers a regioselective route to introduce the 4-fluorobenzyl moiety. Adapted from methodologies in imidazo[1,2-a]pyridine synthesis, this approach employs aryl halides and specialized catalysts.

Catalytic System and Protocol

A mixture of N-ethylethane-1,2-diamine, 4-fluorobenzyl bromide, Pd2(dba)3 (palladium tris(dibenzylideneacetone)), and XantPhos (a phosphine ligand) in toluene facilitates C–N bond formation. Key parameters include:

- Base : tert-Butoxide (2 equivalents)

- Temperature : 110°C under nitrogen

- Reaction Time : 12 hours

The product is isolated via extraction and prep-HPLC, achieving yields of 20–40%.

Comparative Efficiency

While this method avoids imine intermediates, it requires expensive catalysts and inert conditions. Its utility lies in scalability for high-purity batches.

Stepwise Alkylation with Protective Group Strategy

Sequential alkylation ensures precise control over substituent placement. Ethylenediamine is first protected, alkylated, and deprotected to introduce both groups on the same nitrogen.

Synthetic Workflow

- Protection : Ethylenediamine is treated with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-ethylenediamine.

- Ethylation : The free amine is alkylated with ethyl bromide using K2CO3 in DMF.

- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group.

- Benzylation : The deprotected amine reacts with 4-fluorobenzyl bromide under basic conditions.

Yields range from 15–30%, with purity >98% after column chromatography.

Challenges and Optimizations

Multi-step synthesis increases complexity, but protective groups mitigate over-alkylation. Recent advances employ flow chemistry to automate steps and improve efficiency.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 19–35 | 90–95 | Mild conditions, modularity | Low scalability, purification demands |

| Palladium Coupling | 20–40 | 95–98 | Regioselectivity, high purity | Costly catalysts, inert conditions |

| Stepwise Alkylation | 15–30 | 98+ | Precise substitution control | Multi-step, time-intensive |

| Hydrogenation (Speculative) | N/A | N/A | Potential for one-pot synthesis | Unverified intermediates, safety risks |

Industrial and Laboratory-Scale Considerations

Scalability and Cost

Reductive amination is favored for small-scale laboratory synthesis due to simplicity, whereas palladium coupling suits pilot-scale production despite higher costs. Stepwise alkylation remains niche for high-purity applications.

Chemical Reactions Analysis

N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s fluorinated structure makes it useful in studying biological systems and interactions.

Industry: The compound’s unique reactivity and selectivity make it valuable in various industrial processes

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain biological targets, making it effective in modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Key Differences :

- The target compound’s 4-fluorobenzyl group provides moderate electron-withdrawing effects, influencing its reactivity and binding affinity compared to non-fluorinated analogs .

Functional Analogues in Corrosion Inhibition

Key Findings :

Antimicrobial and Medicinal Chemistry Analogues

Key Insights :

- SQ109 demonstrates the importance of lipophilic substituents (geranyl, adamantyl) in enhancing membrane penetration, a feature absent in the target compound .

- The target compound’s 4-fluorobenzyl group may offer similar lipophilicity to 3,5-bis(trifluoromethyl)benzyl derivatives but with reduced steric bulk .

Thermodynamic Properties of N-Alkyl Substituted Analogues

Data from N-methyl-substituted ethane-1,2-diamines (e.g., N1-methyl-N1-benzyl derivatives ) reveal:

Implications for the Target Compound :

- The ethyl and 4-fluorobenzyl groups likely increase ΔHvap compared to simpler alkyl derivatives, suggesting higher thermal stability .

Biological Activity

N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine is a compound of significant interest due to its unique structural features and potential biological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17FN2, with a molecular weight of 196.26 g/mol. The compound features an ethyl group, a para-fluorobenzyl moiety, and an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances its chemical properties, particularly its binding affinity to biological receptors and enzymes, which can modulate various biological processes.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can influence various signaling pathways and biochemical processes within cells. Preliminary studies indicate that the compound may have applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Biological Activity

The biological activity of this compound includes:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.

- Anticancer Activity : Initial studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, similar compounds have demonstrated significant activity against leukemia cells by interacting with key enzymes involved in cancer progression .

Case Studies

A recent study evaluated the cytotoxic effects of structurally related compounds on leukemia cell lines using the MTT assay. While direct data on this compound is limited, related compounds showed selectivity indices ranging from 1.89 to 5.50 against K562 cells compared to standard chemotherapeutics like doxorubicin . This indicates a promising avenue for further exploration.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H17FN2 | Contains a para-fluorobenzyl group |

| N1-Ethyl-N1-(4-chlorobenzyl)ethane-1,2-diamine | C11H17ClN2 | Chlorine substitution alters reactivity |

| N1-Ethyl-N1-(4-bromobenzyl)ethane-1,2-diamine | C11H17BrN2 | Bromine atom provides different reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.